Cas no 186692-46-6 (Seliciclib)

Seliciclib (CYC202 or R-roscovitine) is a purine-derived cyclin-dependent kinase (CDK) inhibitor, primarily targeting CDK2, CDK7, and CDK9. It exhibits potent inhibitory activity, disrupting cell cycle progression and transcription regulation, making it a candidate for oncology research. Seliciclib's mechanism involves competitive ATP-binding site inhibition, leading to apoptosis in proliferating cells. Its selectivity and well-characterized pharmacokinetic profile support its use in preclinical and clinical studies, particularly for cancers such as non-small cell lung carcinoma and hematologic malignancies. The compound has demonstrated synergistic effects with other chemotherapeutics, enhancing its potential in combination therapies. Its stability and solubility facilitate in vitro and in vivo applications.
Seliciclib structure
Seliciclib structure
Product name:Seliciclib
CAS No:186692-46-6
MF:C19H26N6O
Molecular Weight:354.4493
MDL:MFCD02266401
CID:66306
PubChem ID:24278682

Seliciclib 化学的及び物理的性質

名前と識別子

    • (R)-2-((6-(Benzylamino)-9-isopropyl-9H-purin-2-yl)amino)butan-1-ol
    • (R)-Roscovitine
    • 6-(Benzylamino)-2(R)-[[1-(hydroxymethyl)propyl]amino]-9-isopropylpurine
    • Roscovitine (Seliciclib,CYC202)
    • 2-(R)-(1-Ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine
    • Roscovitine
    • R-roscovitine
    • Seliciclib
    • Seliciclib (Roscovitine,R-roscovitine, CYC202)
    • CYC 202
    • CYC202 Cyclacel
    • P34 CDC2
    • Roscovitin
    • CYC-202(ROSCOVITINE)
    • 2-(R)-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
    • Posiphe
    • Roscoviline
    • (R)-2-(1-ETHY
    • ROSCOVITINE 95+%
    • CYC202
    • InSolution™ Roscovitine
    • 0ES1C2KQ94
    • NSC701554
    • (2R)-2-[[6-(benzylamino)-9-isopropyl-purin-2-yl]amino]butan-1-ol
    • (2R)-2-[[6-(benzylamino)-9-propan-2-ylpur
    • BSPBio_001078
    • NCGC00094374-03
    • (2R)-2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-1-butanol
    • BiomolKI2_000054
    • BCP01760
    • KBio2_000418
    • Roscovitine (Seliciclib, CYC202)
    • (2R)-2-((6-benzylamino-9-(propan-2-yl)-9h-purin-2-yl)amino)butan-1-ol
    • HMS3403F19
    • AC-2416
    • EN300-26484982
    • 1unl
    • SELICICLIB [MI]
    • A813074
    • 1-Butanol, (2R)-
    • AS-56277
    • BiomolKI_000048
    • BMK1-E12
    • Roscovitine, >=98% (TLC)
    • NS00068708
    • CBiol_002016
    • NCGC00094374-05
    • BRD-K07691486-001-05-6
    • KBio2_002986
    • cid_160355
    • NSC-701554
    • K00020
    • BDBM7533
    • 3ddq
    • Lopac0_001102
    • KBioSS_000418
    • GTPL6035
    • KBio3_000795
    • BCPP000087
    • CC205
    • (2R)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
    • CHEMBL14762
    • NCGC00094374-02
    • 186692-46-6
    • CYC-202
    • BCBcMAP01_000013
    • ROSCOVITINE(Seliciclib)
    • Bio2_000379
    • 1-Butanol, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, (2R)-
    • NSC-800881
    • (2R)-2-[[6-[(phenylmethyl)amino]-9-propan-2-yl-purin-2-yl]amino]butan-1-ol
    • KBio2_005554
    • IDI1_002134
    • (2R)-2-[[6-[(phenylmethyl)amino]-9-propan-2-yl-2-purinyl]amino]-1-butanol
    • Q3494619
    • MLS006011028
    • SELICICLIB [WHO-DD]
    • EX-A052
    • NCGC00094374-04
    • HMS3229N13
    • J-524224
    • HMS1792F19
    • NCGC00094374-13
    • BRD-K07691486-001-03-1
    • Bio2_000859
    • KBio3_000796
    • M02443
    • SW220195-1
    • RRC
    • HMS1990F19
    • Seliciclib (Roscovitine)
    • s1153
    • 1-Butanol, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, (R)-
    • 2,6,9-Trisubstituted purine deriv. 28
    • SCHEMBL94728
    • KBioGR_000418
    • NSC 701554
    • Seliciclib [INN]
    • HMS1362F19
    • UNII-0ES1C2KQ94
    • (2R)-2-[[6-(benzylamino)-9-propan-2-yl-purin-2-yl]amino]butan-1-ol
    • HY-30237
    • AMY10845
    • CHEBI:45307
    • 1-Butanol, 2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2R)-
    • BTIHMVBBUGXLCJ-OAHLLOKOSA-N
    • (2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
    • Rosco
    • AKOS005146319
    • SMR004702823
    • DTXSID20171928
    • 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]- 9H-purin-2-yl]amino]-(R)-1-butanol
    • DB06195
    • Bio1_000302
    • NCI60_036420
    • SMP1_000266
    • HSCI1_000092
    • NCGC00094374-01
    • NSC800881
    • CCG-100652
    • J-011999
    • AL-39256
    • (2R)-2-{[6-(benzylamino)-9-(1-methylethyl)-9H-purin-2-yl]amino}butan-1-ol
    • 2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine
    • Roscovitine - CAS 186692-46-6
    • (R)-2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-1-butanol
    • MFCD02266401
    • Bio1_000791
    • Z1741982636
    • NCGC00094374-15
    • 2a4l
    • Bio1_001280
    • (2R)-2-{[6-(benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol
    • GLXC-04786
    • Roscovitine , R-roscovitine , CYC202
    • ROSCOVITINE(Seliciclib)?
    • BRD-K07691486-001-15-5
    • NCGC00094374-09
    • BRD-K07691486-001-19-7
    • MDL: MFCD02266401
    • インチ: 1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1
    • InChIKey: BTIHMVBBUGXLCJ-OAHLLOKOSA-N
    • SMILES: O([H])C([H])([H])[C@@]([H])(C([H])([H])C([H])([H])[H])N([H])C1=NC(=C2C(=N1)N(C([H])=N2)C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • 精确分子量: 354.21700
  • 同位素质量: 354.217
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 26
  • 回転可能化学結合数: 8
  • 複雑さ: 417
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • Surface Charge: 0
  • 互变异构体数量: 6
  • トポロジー分子極性表面積: 87.9

じっけんとくせい

  • Color/Form: 白色から灰白色の固体
  • 密度みつど: 1.3
  • ゆうかいてん: 106~107℃
  • Boiling Point: 577.5 °C at 760 mmHg
  • フラッシュポイント: 303.1 °C
  • Refractive Index: 1.643
  • PSA: 87.89000
  • LogP: 3.34810

Seliciclib Security Information

Seliciclib 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Seliciclib Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
DC Chemicals
DC4124-100 mg
ROSCOVITINE(Seliciclib)
186692-46-6 99%
100mg
$300.0 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R40690-5mg
Roscovitine
186692-46-6
5mg
¥466.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R40690-100mg
Roscovitine
186692-46-6
100mg
¥3236.0 2021-09-08
Ambeed
A300507-250mg
(R)-2-((6-(Benzylamino)-9-isopropyl-9H-purin-2-yl)amino)butan-1-ol
186692-46-6 98%
250mg
$655.0 2025-02-19
Ambeed
A300507-1mg
(R)-2-((6-(Benzylamino)-9-isopropyl-9H-purin-2-yl)amino)butan-1-ol
186692-46-6 98%
1mg
$21.0 2025-02-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R860954-250mg
Roscovitine
186692-46-6 >98%
250mg
¥4,550.00 2022-01-13
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
R0207-20MG
Roscovitine
186692-46-6 >98.0%(HPLC)(qNMR)
20mg
¥890.00 2023-09-07
ChemScence
CS-0016-50mg
Seliciclib
186692-46-6 98.73%
50mg
$198.0 2022-04-27
TRC
R684000-500µg
Roscovitine
186692-46-6
500µg
45.00 2021-07-18
TRC
R684000-50mg
Roscovitine
186692-46-6
50mg
$374.00 2023-05-17

Seliciclib 合成方法

Seliciclib 関連文献

Seliciclibに関する追加情報

Recent Advances in Seliciclib (186692-46-6) Research: A Comprehensive Update

Seliciclib (R-roscovitine; CAS 186692-46-6), a potent cyclin-dependent kinase (CDK) inhibitor, continues to attract significant attention in the field of chemical biology and pharmaceutical research. This small molecule ATP-competitive inhibitor selectively targets CDK2, CDK7, and CDK9, making it a promising candidate for various therapeutic applications, particularly in oncology and inflammatory diseases. Recent studies have further elucidated its mechanism of action, pharmacokinetic properties, and potential clinical applications, reinforcing its position as a key player in targeted therapy development.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated significant progress in understanding Seliciclib's structural-activity relationship. Researchers employed X-ray crystallography to reveal precise binding modes of 186692-46-6 with CDK2/cyclin E complex, providing crucial insights for the design of next-generation CDK inhibitors. The study highlighted Seliciclib's unique ability to induce conformational changes in the kinase domain, which may explain its distinct biological effects compared to other CDK inhibitors in its class.

Clinical trial updates have shown particularly promising results in oncology applications. Phase II studies investigating Seliciclib as a monotherapy for non-small cell lung cancer (NSCLC) reported improved progression-free survival rates, with a favorable safety profile. Notably, biomarker analyses confirmed significant downregulation of MCL-1 and RNA polymerase II phosphorylation, validating the compound's proposed mechanism of action at the clinical level. These findings were recently presented at the 2023 American Association for Cancer Research annual meeting.

Emerging research has expanded the potential therapeutic scope of Seliciclib beyond oncology. A groundbreaking preclinical study published in Nature Communications demonstrated the compound's efficacy in treating cystic fibrosis through modulation of RNA processing. The research team found that 186692-46-6 could effectively correct the aberrant splicing of CFTR mRNA in patient-derived cells, opening new avenues for repurposing this molecule in genetic disorders.

Pharmacokinetic optimization remains an active area of investigation. Recent work published in European Journal of Pharmaceutical Sciences described novel formulation strategies to enhance Seliciclib's oral bioavailability. The development of nanocrystal formulations and lipid-based delivery systems has shown potential to overcome the compound's solubility limitations, with some formulations demonstrating up to 3-fold increases in plasma exposure in animal models.

Combination therapy approaches have also gained traction in recent studies. Research teams have reported synergistic effects when Seliciclib is paired with PARP inhibitors in BRCA-mutated cancers, and with immune checkpoint inhibitors in immunologically "cold" tumors. These findings suggest that 186692-46-6 may play an important role in emerging combination treatment paradigms, particularly in the context of overcoming therapeutic resistance.

As we look to the future, several clinical trials are currently underway to further evaluate Seliciclib's therapeutic potential. These include investigations into its use as a senolytic agent in age-related diseases, as well as its application in viral infections where host CDKs play crucial roles in pathogen replication. The continued exploration of 186692-46-6 underscores its versatility as a pharmacological tool and therapeutic candidate in the chemical biology landscape.

おすすめ記事

推奨される供給者
atkchemica
(CAS:186692-46-6)Seliciclib
CL3108
Purity:95%+
はかる:1g/5g/10g/100g
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:186692-46-6)Seliciclib
A813074
Purity:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
Price ($):187.0/318.0/536.0/1091.0